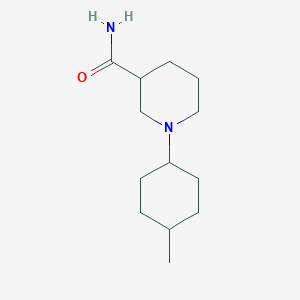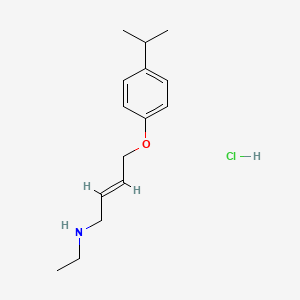
3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide is a chemical compound that belongs to the class of indole-based compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide varies depending on its application. As an anticancer agent, this compound induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the anti-apoptotic protein Bcl-2. As a protein kinase inhibitor, 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. As a neuroprotective agent, this compound reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide vary depending on its application. As an anticancer agent, this compound inhibits the growth of cancer cells and induces apoptosis. As a protein kinase inhibitor, this compound inhibits the activity of protein kinases, which play a crucial role in various cellular processes. As a neuroprotective agent, this compound protects neurons from oxidative stress and reduces inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide in lab experiments is its potential as a versatile compound with various applications. However, one of the limitations is the complexity of its synthesis method, which may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the optimization of the compound's properties for specific applications, such as anticancer or neuroprotective agents. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide can be achieved through various methods. One of the most commonly used methods is the reaction of indole-3-acetic acid with tetrahydro-2H-pyran-3-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with propionyl chloride to obtain 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide.
Aplicaciones Científicas De Investigación
3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In biochemistry, this compound has been studied for its potential as a protein kinase inhibitor. Studies have shown that 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide inhibits the activity of protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
In pharmacology, this compound has been studied for its potential as a neuroprotective agent. Studies have shown that 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide protects neurons from oxidative stress and reduces inflammation in the brain.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-N-(oxan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-16(18-13-4-3-9-20-11-13)8-7-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17H,3-4,7-9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPVUPQFHPGRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-N-(oxan-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6078571.png)
![1-[3-(2-{[cyclohexyl(2-propyn-1-yl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6078575.png)
![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6078579.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6078598.png)

![7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6078606.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6078610.png)

![3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B6078627.png)
![N-(4-bromophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6078630.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B6078637.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1-piperidinylmethyl)piperidine](/img/structure/B6078641.png)